Methestrol dipropionate falls under the classification of nonsteroidal estrogens and estrogen esters. Its chemical formula is , with a molar mass of approximately 410.554 g/mol . This compound is notable for its use in hormone replacement therapies and other medical applications related to estrogen deficiency.
The synthesis of methestrol dipropionate typically involves the esterification of methestrol with propionic acid or its derivatives. The process can be outlined as follows:
This method allows for high yields of the dipropionate form while maintaining the structural integrity necessary for biological activity .
The molecular structure of methestrol dipropionate features a core stilbene framework with two propionate ester groups attached. The 3D configuration can be represented as follows:
The compound exhibits significant steric hindrance due to its bulky ester groups, which influences its interaction with estrogen receptors.
Methestrol dipropionate can participate in various chemical reactions typical for esters, including:
These reactions are crucial for understanding the metabolism and pharmacokinetics of methestrol dipropionate in biological systems .
Methestrol dipropionate exerts its effects primarily by binding to estrogen receptors (ERs), particularly ERα and ERβ. Upon binding, it activates these receptors, leading to:
The potency and efficacy of methestrol dipropionate are influenced by its structural properties, which enhance receptor affinity compared to other estrogens .
These properties are essential for formulating pharmaceutical preparations that ensure bioavailability and stability during storage .
Methestrol dipropionate has several significant applications in medicine:
Its role in both therapeutic contexts and scientific research underscores its importance within endocrinology .
Methenolone dipropionate (C23H34O4) is a doubly esterified prodrug, comprising methenolone (base steroid) bonded at the 17β-hydroxyl position to two propionic acid groups. Its systematic IUPAC name is [(1S,5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate. Key structural features include:
Table 1: Structural Attributes of Methenolone Dipropionate
Property | Specification |
---|---|
Molecular Formula | C23H34O4 |
Base Structure | 1-Methyl-Δ1-5α-dihydrotestosterone |
Ester Groups | Propionate (x2) |
Active Metabolite | Methenolone |
Aromatization Potential | None |
5α-Reductase Susceptibility | Resistant |
These modifications collectively prevent aromatization to estrogens and resist hepatic first-pass metabolism, distinguishing it from 17α-alkylated oral AAS [6] [7].
Methenolone was first synthesized in the early 1960s, with dipropionate and enanthate esters introduced shortly after. Key milestones:
Table 2: Historical Timeline of Methenolone Esters
Year | Event | Brand Name(s) |
---|---|---|
1962 | US market entry (dipropionate) | Nibal Injection |
1965 | Enanthate ester introduced | Primobolan Depot |
1970s | Discontinued in US; retained in EU/Turkey | Primobolan, Nibal |
1990s | Global discontinuation (limited exceptions) | – |
Methenolone dipropionate belongs to the DHT-derived AAS subclass, characterized by:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7